

# Technical Guide: Boc-Pen(Acm)-OH (CAS 129972-45-8) in Peptide Synthesis

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| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Boc-Pen(Acm)-OH |           |
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For Researchers, Scientists, and Drug Development Professionals

#### **Core Chemical Information**

**Boc-Pen(Acm)-OH**, with the CAS number 129972-45-8, is a protected derivative of the non-proteinogenic amino acid D-penicillamine. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides where the unique structural properties of penicillamine are desired. The tert-butyloxycarbonyl (Boc) group protects the  $\alpha$ -amino function, while the acetamidomethyl (Acm) group protects the thiol side chain, allowing for controlled and site-specific incorporation into a peptide sequence.



| Property            | Value  |
|---------------------|--|
| CAS Number          | 129972-45-8  |
| Chemical Name       | (2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-<br>[(2-methylpropan-2-<br>yl)oxycarbonylamino]butanoic acid |
| Synonyms            | Boc-Pen(Acm)-OH, Boc-S-acetamidomethyl-L-penicillamine, BOC-PENICILLAMINE(ACM)-OH                        |
| Molecular Formula   | C13H24N2O5S  |
| Molecular Weight    | 320.41 g/mol   |
| Appearance          | White powder   |
| Primary Application | Intermediate for solid-phase peptide synthesis   |

# Role in Drug Development and Peptide Synthesis

**Boc-Pen(Acm)-OH** is primarily used as a specialized amino acid building block in the synthesis of peptides with therapeutic potential. The incorporation of a penicillamine residue can confer unique properties to a peptide, such as increased resistance to enzymatic degradation and the ability to form stable disulfide bridges.

One notable application is in the synthesis of  $\alpha 4\beta 7$  integrin antagonists.[1][2] The integrin  $\alpha 4\beta 7$  plays a critical role in the inflammatory process associated with diseases like inflammatory bowel disease (IBD).[3] Peptides containing penicillamine have been designed to block the interaction between  $\alpha 4\beta 7$  and its ligand, the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), thereby preventing the trafficking of inflammatory cells to the gut.[3][4]

The use of **Boc-Pen(Acm)-OH** allows for the precise insertion of penicillamine into the peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The Acm protecting group on the thiol side chain is stable to the acidic conditions used for Boc deprotection but can be selectively removed later to facilitate disulfide bond formation.[5]

## **Experimental Protocols**

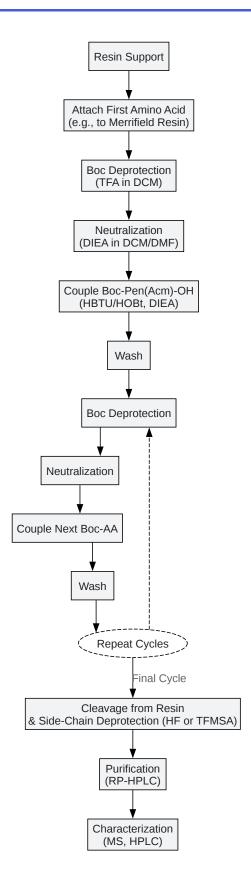


The following sections outline the general workflow and key experimental protocols for the use of **Boc-Pen(Acm)-OH** in solid-phase peptide synthesis.

## General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide incorporating **Boc-Pen(Acm)-OH** typically follows the Boc-SPPS strategy. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6][7]





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Fig. 1: General workflow for Boc-based solid-phase peptide synthesis.



### **Detailed Experimental Protocols**

The following protocols are generalized procedures for Boc-SPPS and can be adapted for the incorporation of **Boc-Pen(Acm)-OH**.

Protocol 1: Boc Deprotection[5]

- Swell the peptide-resin in dichloromethane (DCM).
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.
- Filter and repeat the treatment with 50% TFA in DCM for 20-25 minutes.
- Wash the resin with DCM (2x) and isopropanol (IPA) (2x).

Protocol 2: Coupling of **Boc-Pen(Acm)-OH** (General Procedure) This is a general protocol for Boc-amino acid coupling and should be optimized for specific sequences.

- Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
- In a separate vessel, dissolve **Boc-Pen(Acm)-OH** (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
- Add diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture at room temperature for 1-2 hours, or until a Kaiser test indicates complete coupling.
- Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection[6] Warning: This procedure often uses highly corrosive and toxic reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and requires specialized equipment and safety precautions.

Dry the fully synthesized peptide-resin under vacuum.



- In a specialized cleavage apparatus, treat the resin with a cleavage cocktail (e.g., HF:anisole, 9:1) at 0°C for 1-2 hours.
- Evaporate the cleavage reagent.
- Precipitate the crude peptide with cold diethyl ether.
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.

#### Protocol 4: Purification[8]

- Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Collect fractions containing the desired peptide.
- Confirm the purity of the fractions by analytical RP-HPLC and mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

## **Quantitative Data**

Quantitative data for peptides containing Pen(Acm) is often specific to the peptide sequence and the biological assay used. Below is an example of data for a synthetic peptide analog of  $\alpha$ -conotoxin RgIA, where penicillamine substitution was explored. While this example uses Fmoc chemistry, the biological data is relevant to the effect of penicillamine incorporation.

| Peptide Analog   | IC50 (nM) on human α9α10 nAChR (95%<br>CI) |
|--|--|
| RgIA-5474 (contains <sup>3</sup> Pen)                      | 0.05 (0.03–0.08)                           |
| RgIA-5711 ( <sup>3</sup> Pen replaced by <sup>3</sup> Cys) | 0.85 (0.51–1.4)                            |

Data sourced from "Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism".

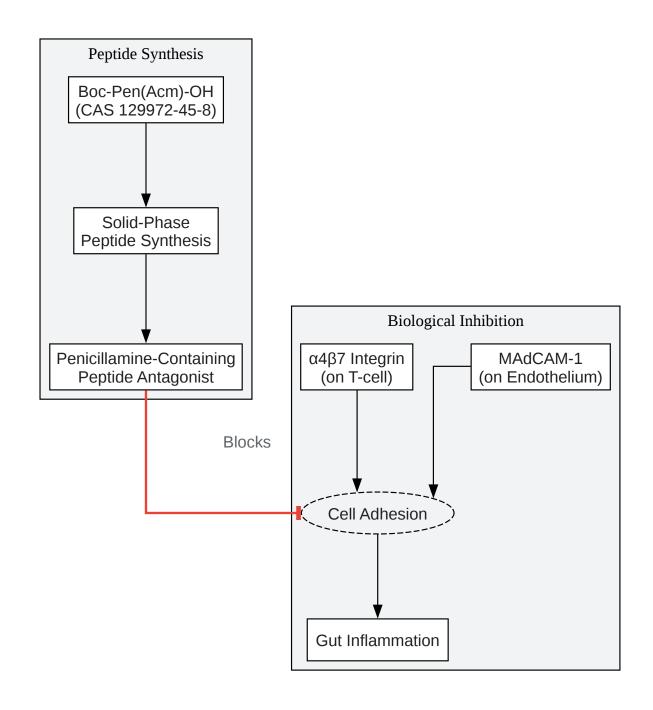


This data demonstrates that the substitution of cysteine with penicillamine can lead to a significant increase in potency (in this case, a 17-fold improvement).

# **Signaling Pathways and Logical Relationships**

The primary role of **Boc-Pen(Acm)-OH** is as a synthetic intermediate. The final peptide it helps create may then interact with specific biological pathways. For example, in the case of  $\alpha 4\beta 7$  integrin antagonists, the resulting peptide blocks a key step in the inflammatory cascade.





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